molecular formula C11H11N3O B2698678 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one CAS No. 51118-32-2

1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B2698678
CAS No.: 51118-32-2
M. Wt: 201.229
InChI Key: IRULHKBULHXTIX-UHFFFAOYSA-N
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Description

1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde with acetophenone under basic conditions. The reaction is carried out in ethanol, and sodium hydroxide is used as the base . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-methyl-1-phenyltriazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-11(9(2)15)12-13-14(8)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRULHKBULHXTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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